molecular formula C22H21ClN4O2S3 B2520260 4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine CAS No. 956606-61-4

4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine

Cat. No.: B2520260
CAS No.: 956606-61-4
M. Wt: 505.07
InChI Key: PTKBHTDPQFYDBF-UHFFFAOYSA-N
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Description

4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine is a synthetic compound of significant interest in various fields of scientific research. The complex structure of this compound endows it with unique chemical and biological properties, making it a subject of study in chemistry, biology, medicine, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine typically involves multiple steps, starting from the preparation of individual subunits and culminating in their assembly through various reactions. The process can include:

  • Synthesis of the Thiazole Unit: : This usually involves a reaction between a phenyl-substituted thioamide and a suitable haloacetophenone under acidic or basic conditions.

  • Formation of the Pyrazole Ring: : This step may involve the cyclization of a suitable dicarbonyl compound with hydrazine derivatives.

  • Coupling Reactions: : The thiazole and pyrazole units are often coupled through nucleophilic substitution or condensation reactions.

  • Introduction of the tert-Butylsulfonyl Group: : This is typically achieved through sulfonylation reactions using tert-butylsulfonyl chloride or related reagents.

Industrial Production Methods

In industrial settings, the production methods are scaled up to accommodate larger quantities and often involve optimizations to improve yield and reduce costs. These might include:

  • Catalyst Use: : To speed up reactions and increase efficiency.

  • Solvent Optimization: : To ensure high solubility of reactants and easy recovery of products.

  • Process Automation: : To maintain consistent reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents to form sulfone derivatives.

  • Reduction: : Reacts with reducing agents to form sulfide derivatives.

  • Substitution: : Various nucleophilic or electrophilic substitutions can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidation Reagents: : m-Chloroperbenzoic acid, hydrogen peroxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogenating agents, alkylating agents.

Major Products Formed

  • Oxidation: : Leads to the formation of sulfones.

  • Reduction: : Leads to the formation of sulfides.

  • Substitution: : Can introduce various functional groups, modifying the compound's properties.

Scientific Research Applications

4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine has a broad range of applications in research:

  • Chemistry: : Studied for its unique reactivity and potential as a building block for more complex molecules.

  • Biology: : Investigated for its potential interactions with biological targets, possibly as an enzyme inhibitor or receptor ligand.

  • Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

  • Industry: : Could be used as an intermediate in the synthesis of dyes, agrochemicals, or pharmaceuticals.

Comparison with Similar Compounds

4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine is unique due to its specific combination of functional groups. Comparisons with similar compounds highlight its distinctiveness:

  • Similar Compounds

    • 1-(4-phenyl-2-thiazolyl)-3-(tert-butylsulfonyl)pyrazole

    • 5-[(4-chlorophenyl)sulfanyl]-4-phenylthiazole derivatives

    • Phenyl-substituted pyrazole thiazoles

Properties

IUPAC Name

4-tert-butylsulfonyl-2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S3/c1-22(2,3)32(28,29)17-13-25-27(19(17)24)21-26-18(14-7-5-4-6-8-14)20(31-21)30-16-11-9-15(23)10-12-16/h4-13H,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKBHTDPQFYDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=C(N(N=C1)C2=NC(=C(S2)SC3=CC=C(C=C3)Cl)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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